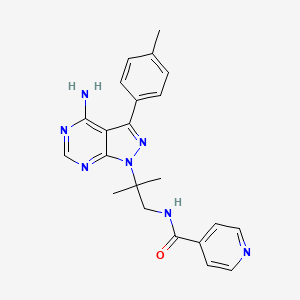
WEHI-345
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WEHI-345 is a potent and selective inhibitor of the receptor-interacting protein kinase 2 (RIPK2). Its chemical structure is represented by the CAS number 1354825-58-3. RIPK2 plays a crucial role in immune signaling pathways, particularly in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) upon stimulation of the oligomerization domain (NOD) .
Mechanism of Action
Target of Action
WEHI-345, also known as N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide, is a potent and selective inhibitor of receptor-interacting serine/threonine kinase 2 (RIPK2) . RIPK2 is a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling .
Mode of Action
This compound functions by binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This prevents RIPK2 from binding to IAPs, interfering with RIPK2 ubiquitination and downstream nuclear factor kappa B (NF-κB) signaling activation .
Biochemical Pathways
Stimulated NOD1 and NOD2 interact with RIPK2 and lead to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), followed by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23 . Defects in NOD/RIPK2 signaling are associated with numerous inflammatory diseases .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it is known that this compound is a potent and selective RIPK2 kinase inhibitor with an IC50 of 0.13 μM . This suggests that the compound has a high affinity for its target, which could influence its bioavailability and distribution within the body.
Result of Action
This compound reduces levels of RIPK2 phosphorylation at Ser176 in bone marrow-derived macrophages (BMDMs) stimulated by muramyl dipeptide (MDP). It decreases MDP-induced transcription of TNF and IL-6 in BMDMs and reduces mRNA levels of the NF-κB target genes TNF, IL-8, IL-1β, and A20 in MDP-stimulated THP-1 cells in a concentration-dependent manner .
Biochemical Analysis
Biochemical Properties
WEHI-345 is a selective RIPK2 kinase inhibitor with an IC50 of 0.13 μM . It interacts with RIPK2, a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling . By delaying RIPK2 ubiquitylation and NF-κB activation on oligomerization domain (NOD) stimulation, this compound can inhibit the production of pro-inflammatory cytokines .
Cellular Effects
This compound has been shown to inhibit MDP-induced autophosphorylation activity of RIPK2 in cells . It also blocks MDP-induced transcription of the inflammatory mediators TNF and interleukin-6 (IL-6) in bone marrow-derived macrophages (BMDMs). In THP-1 cells, this compound reduces mRNA levels of NF-kB targets such as TNF, IL-8, IL-1b, and A20 .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This prevents RIPK2 from binding to IAPs, thereby interfering with RIPK2 ubiquitination and downstream NF-κB signaling activation .
Temporal Effects in Laboratory Settings
Despite only delaying NF-kB activation on NOD stimulation, this compound prevents cytokine production in vitro and in vivo and ameliorates experimental autoimmune encephalomyelitis in mice . This indicates that this compound has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In induced chronic EAE C57BL/6 mice, treatment with this compound (20 mg/kg, twice daily intraperitoneal injection) significantly lowered the mean disease score compared to untreated or vehicle-treated mice . This suggests that the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the NOD/RIPK2 signaling pathway, which plays essential roles in regulating the innate immunity . It interacts with RIPK2, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), followed by the production of pro-inflammatory cytokines .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a RIPK2 inhibitor, it is likely to be found in the same subcellular locations as RIPK2, which includes the cytoplasm and potentially the nucleus, given RIPK2’s role in NF-κB activation .
Preparation Methods
Synthetic Routes: The synthetic route for WEHI-345 has not been explicitly disclosed in the available literature. it is synthesized through custom chemical processes.
Reaction Conditions: Specific reaction conditions for this compound synthesis are proprietary. Researchers have developed this compound using specialized methods, but the exact details remain confidential.
Industrial Production Methods: Information regarding large-scale industrial production methods for this compound is not publicly accessible. As a research compound, it is primarily synthesized for scientific investigations.
Chemical Reactions Analysis
WEHI-345 undergoes specific reactions related to its inhibition of RIPK2. While detailed reaction mechanisms are not disclosed, it is essential to highlight its interactions:
Inhibition of RIPK2 Autophosphorylation: This compound inhibits the autophosphorylation activity of RIPK2 in cells .
Transcriptional Regulation: It potently blocks the transcription of inflammatory mediators (such as TNF and interleukin-6) induced by NOD signaling .
Scientific Research Applications
WEHI-345 has found applications in various scientific fields:
Immunology and Inflammation Research: Investigating RIPK2 signaling pathways and their modulation.
Drug Development: As a potential therapeutic target for immune-related diseases.
Comparison with Similar Compounds
WEHI-345 stands out due to its high specificity for RIPK2 (Kd = 46 nM) . Other RIP kinase inhibitors include RIPK1, RIPK4, and RIPK5, but this compound remains unique in its selectivity.
Properties
IUPAC Name |
N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBSTCDZKUSVOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of WEHI-345, and how does it impact inflammatory processes?
A1: this compound is a potent and selective inhibitor of Receptor-interacting serine/threonine protein kinase 2 (RIPK2). [, , ] This kinase plays a crucial role in the NOD1 and NOD2 signaling pathways, which are involved in the recognition of bacterial components and the subsequent initiation of inflammatory responses. [] By inhibiting RIPK2, this compound disrupts this signaling cascade and prevents the production of pro-inflammatory cytokines, thereby dampening the inflammatory process. [, ]
Q2: How does the structure of this compound contribute to its selectivity for RIPK2 over other kinases?
A2: While the provided abstracts do not explicitly detail the structure-activity relationship (SAR) of this compound, one study mentions using it as a control in their investigation of novel RIPK2 inhibitors. [] They highlight that their identified compound exhibited a similar binding pose to this compound when complexed with RIPK2, suggesting common structural features are crucial for binding. [] Further research focusing on this compound's SAR would be valuable to fully understand the structural basis of its selectivity.
Q3: What evidence supports the potential therapeutic use of this compound in inflammatory diseases?
A3: Studies demonstrate the therapeutic potential of this compound in inflammatory disease models. In a murine acute colitis model, this compound exhibited superior efficacy compared to the JAK inhibitor filgotinib, highlighting its potential for treating inflammatory bowel diseases (IBD). [] Another study revealed that this compound effectively blocked tumor cell invasion in vitro and reduced metastatic burden in vivo, suggesting its potential application in cancer treatment, particularly in cases where inflammation plays a significant role in tumor progression. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

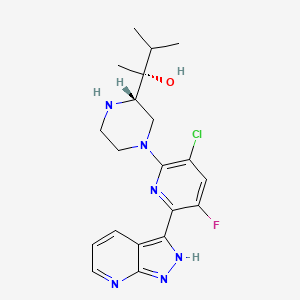


![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)
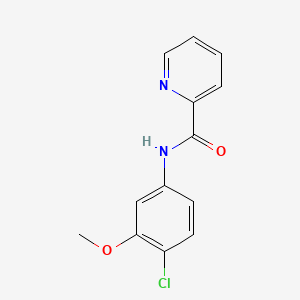
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B611734.png)
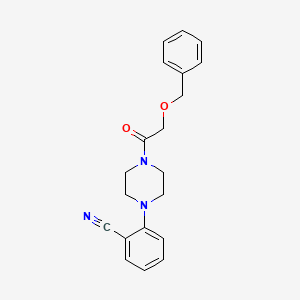
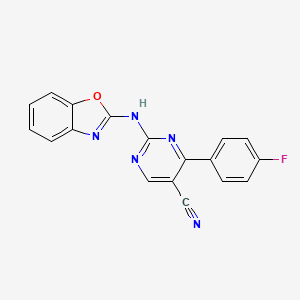
![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)
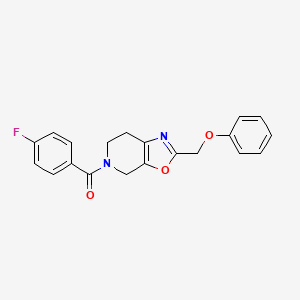
![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)
